Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with substituted aldehydes in the presence of urea and ethanol, followed by refluxing with concentrated hydrochloric acid . Another approach includes the use of phosphorus oxychloride as a reagent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities. The unique combination of the pyrimidine and thiazole moieties in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C14H17N5O3S |
---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[3-(pyrimidin-2-ylamino)propanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H17N5O3S/c1-3-22-12(21)11-9(2)18-14(23-11)19-10(20)5-8-17-13-15-6-4-7-16-13/h4,6-7H,3,5,8H2,1-2H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
OCEOIWMMTYYSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCNC2=NC=CC=N2)C |
Origin of Product |
United States |
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